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Compound of Interest

Compound Name: 2-Azidobenzaldehyde

Cat. No.: B097285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-azidobenzaldehyde, a versatile building block in synthetic organic chemistry, particularly in

the synthesis of nitrogen-containing heterocycles. This document presents available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols for acquiring such spectra.

Introduction
2-Azidobenzaldehyde, with the molecular formula C₇H₅N₃O, is a key intermediate in the

construction of a wide array of heterocyclic compounds.[1][2][3] Its utility stems from the

reactive azide and aldehyde functionalities, which can participate in various cyclization and

multicomponent reactions. Accurate spectroscopic characterization is paramount for confirming

the identity and purity of this compound in synthetic workflows. This guide aims to provide a

centralized resource for its spectroscopic properties.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-azidobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for 2-azidobenzaldehyde is not readily available in

the reviewed literature. However, data for the closely related derivative, 2-azido-4-
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methylbenzaldehyde, provides a strong basis for estimating the chemical shifts and coupling

constants for the parent compound. The methyl group at the 4-position is expected to have a

minor electronic effect on the aromatic protons and the aldehyde proton.

Table 1: ¹H and ¹³C NMR Data for 2-Azido-4-methylbenzaldehyde[4]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Signal

10.28 Aldehyde-H

7.78 Ar-H

7.06 - 7.03 Ar-H

2.44 -CH₃

Note: The chemical shifts for 2-azidobenzaldehyde are expected to be similar, with the

aromatic region showing a more complex splitting pattern due to the absence of the methyl

substituent.

Infrared (IR) Spectroscopy
The IR spectrum of 2-azidobenzaldehyde is characterized by the strong, sharp absorption

band of the azide functional group and the carbonyl stretch of the aldehyde. While a complete

experimental spectrum for 2-azidobenzaldehyde is not available, the characteristic absorption

frequencies for its key functional groups are well-established from related compounds.[5]

Table 2: Characteristic IR Absorption Bands for 2-Azidobenzaldehyde
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

Azide (-N₃) Asymmetric stretch 2100 - 2140 Strong, Sharp

Aldehyde (C=O) Stretch 1690 - 1715 Strong

Aromatic C-H Stretch 3000 - 3100 Medium

Aromatic C=C Stretch 1580 - 1600 Medium-Weak

Aldehyde C-H Stretch 2720 - 2820
Medium-Weak (often

two bands)

Mass Spectrometry (MS)
Mass spectrometry of 2-azidobenzaldehyde is expected to show a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of

nitrogen gas (N₂) from the azide group and the loss of the formyl radical (CHO). PubChem lists

a GC-MS analysis for this compound, though the spectrum is not provided.[6]

Table 3: Predicted Mass Spectrometry Data for 2-Azidobenzaldehyde

m/z Proposed Fragment Ion Notes

147 [C₇H₅N₃O]⁺˙ Molecular Ion (M⁺˙)

119 [C₇H₅O]⁺ Loss of N₂

91 [C₆H₅N]⁺˙ Loss of CO and N₂

90 [C₆H₄N]⁺ Loss of H from [C₆H₅N]⁺

77 [C₆H₅]⁺ Loss of N₃ and CO

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for 2-
azidobenzaldehyde, based on general procedures reported in the literature for similar

compounds.
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NMR Spectroscopy
Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of purified 2-azidobenzaldehyde.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat/Thin Film):

If the sample is a low-melting solid or oil, place a small drop directly onto the center of a KBr

or NaCl plate.

Place a second plate on top and gently press to create a thin film.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of 2-azidobenzaldehyde with approximately 100 mg of dry KBr powder in an

agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent

pellet.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Record a background spectrum of the empty sample compartment or the KBr pellet holder

before running the sample.

Mass Spectrometry
Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization

(ESI) source.

Sample Preparation (for GC-MS):

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such

as dichloromethane or ethyl acetate.

Inject a small volume (e.g., 1 µL) into the GC-MS system.
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Acquisition (EI):

Ionization Energy: 70 eV.

Mass Range: m/z 40-300.

Source Temperature: 200-250 °C.

Visualized Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like 2-
azidobenzaldehyde is depicted below.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic

compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-
azidobenzaldehyde. For researchers, it is crucial to acquire experimental data on their
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synthesized samples and compare it with the expected values presented herein to ensure the

correct structure and high purity of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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